Disodium azelate
Overview
Description
Disodium azelate, also known as disodium nonanedioate, is the disodium salt of azelaic acid. Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains such as wheat, rye, and barley. This compound is primarily used in the cosmetic industry as a viscosity controlling agent, helping to increase or decrease the viscosity of cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium azelate can be synthesized through the neutralization of azelaic acid with sodium hydroxide. The reaction involves dissolving azelaic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: Industrial production of this compound typically involves the ozonolysis of oleic acid. This process is performed in a reactor with fine bubbles at high temperatures (around 150°C) without the use of any catalyst or solvent . The ozonolysis process breaks down oleic acid into azelaic acid, which is then neutralized with sodium hydroxide to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Disodium azelate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce smaller dicarboxylic acids.
Reduction: Reduction of this compound can lead to the formation of nonanediol.
Substitution: this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Smaller dicarboxylic acids such as pimelic acid.
Reduction: Nonanediol.
Substitution: Various substituted azelates depending on the nucleophile used.
Scientific Research Applications
Disodium azelate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of biodegradable polymers and plasticizers.
Medicine: Used in topical formulations for the treatment of skin conditions such as acne and rosacea.
Industry: Employed as a viscosity controlling agent in cosmetic products and as a component in lubricants.
Mechanism of Action
Disodium azelate exerts its effects through several mechanisms:
Antimicrobial Activity: It inhibits the synthesis of cellular proteins in bacteria, particularly Staphylococcus epidermidis and Propionibacterium acnes.
Anti-inflammatory Effects: It reduces the production of reactive oxygen species and inhibits the activity of enzymes such as tyrosinase and thioredoxin reductase.
Keratin Production: It affects keratin production, which helps in the treatment of skin conditions.
Comparison with Similar Compounds
Disodium azelate can be compared with other similar compounds such as:
Azelaic Acid: The parent compound of this compound, used in similar applications but with different solubility and stability properties.
Diethyl Azelate: An ester of azelaic acid with immunomodulatory activities and potential therapeutic applications.
Nonanedioic Acid: Another name for azelaic acid, highlighting its dicarboxylic nature.
Uniqueness: this compound is unique due to its dual functionality as both a viscosity controlling agent and an active ingredient with antimicrobial and anti-inflammatory properties. Its ability to be synthesized from renewable resources like oleic acid also adds to its appeal in sustainable chemistry .
Properties
IUPAC Name |
disodium;nonanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4.2Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYNUCAKHMSPCY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123-99-9 (Parent) | |
Record name | Disodium azelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40889659 | |
Record name | Nonanedioic acid, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17265-13-3 | |
Record name | Disodium azelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanedioic acid, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonanedioic acid, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium azelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM AZELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P4H8NH3UJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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